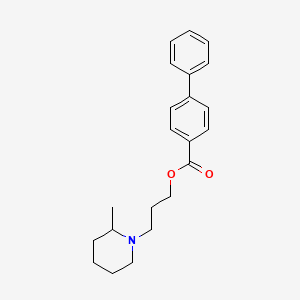

3-(2-Methylpiperidin-1-yl)propyl 4-phenylbenzoate

Description

3-(2-Methylpiperidin-1-yl)propyl 4-phenylbenzoate is a synthetic ester derivative combining a benzoate moiety with a 2-methylpiperidine group. The compound features:

- Benzoate backbone: The 4-phenyl substituent distinguishes it from analogs like cyclomethycaine, which instead carries a cyclohexyloxy group at the same position.

- Piperidine linkage: The 2-methylpiperidin-1-yl group is a common feature in compounds with CNS activity or receptor-binding capabilities .

Properties

CAS No. |

64050-41-5 |

|---|---|

Molecular Formula |

C22H27NO2 |

Molecular Weight |

337.5 g/mol |

IUPAC Name |

3-(2-methylpiperidin-1-yl)propyl 4-phenylbenzoate |

InChI |

InChI=1S/C22H27NO2/c1-18-8-5-6-15-23(18)16-7-17-25-22(24)21-13-11-20(12-14-21)19-9-3-2-4-10-19/h2-4,9-14,18H,5-8,15-17H2,1H3 |

InChI Key |

YHUJWSLDSRQQKZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CCCCN1CCCOC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 3-(2-Methylpiperidin-1-yl)propyl 4-phenylbenzoate typically involves:

- Preparation of the 4-phenylbenzoate ester intermediate.

- Introduction of the propyl linker.

- N-alkylation or substitution with 2-methylpiperidine to form the final compound.

The synthetic route is modular, allowing for optimization at each stage to improve yield and purity.

Preparation of 4-Phenylbenzoate Ester Intermediate

The 4-phenylbenzoate moiety is commonly prepared via esterification of 4-phenylbenzoic acid or its derivatives with appropriate alcohols.

Typical Esterification Conditions:

This step is critical as the purity of the ester intermediate directly impacts subsequent alkylation and amination steps.

Final Coupling and Purification

After alkylation, the crude product is subjected to:

Purification: Typically by recrystallization or chromatographic methods (silica gel column chromatography) to afford the pure this compound.

Characterization: Confirmed by NMR, HPLC, and mass spectrometry to ensure structural integrity and purity.

Summary of Key Preparation Steps and Conditions

Research Findings and Optimization Insights

Solvent Choice: Polar aprotic solvents such as DMF and NMP enhance nucleophilicity and reaction rates in alkylation steps.

Base Selection: Carbonate bases like potassium carbonate provide mild conditions, minimizing side reactions.

Temperature Control: Moderate temperatures (20–50 °C) balance reaction kinetics and selectivity.

Workup Procedures: Sequential aqueous extractions with brine and drying agents (MgSO4) ensure removal of inorganic impurities.

Yield Optimization: Prolonged reaction times and controlled addition of reagents improve yields and reduce by-products.

Chemical Reactions Analysis

3-(2-Methylpiperidin-1-yl)propyl 4-phenylbenzoate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.

Scientific Research Applications

3-(2-Methylpiperidin-1-yl)propyl 4-phenylbenzoate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

Industry: It is used in the development of new materials and as a reagent in chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Methylpiperidin-1-yl)propyl 4-phenylbenzoate involves its interaction with specific molecular targets. The piperidine ring is essential for its biological activity, and it may interact with enzymes or receptors in the body, leading to various pharmacological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclomethycaine (3-(2-Methylpiperidin-1-yl)propyl 4-cyclohexyloxybenzoate)

Structural Differences :

- 4-Substituent: Cyclomethycaine has a 4-cyclohexyloxy group, whereas the target compound features a 4-phenyl group.

- Molecular Weight: Cyclomethycaine has a molecular weight of 359.5 g/mol (C₂₂H₃₃NO₃) , while the target compound’s phenyl substituent likely reduces its molecular weight slightly (estimated ~345–350 g/mol).

Functional and Pharmacological Differences :

- Application: Cyclomethycaine is a topical local anesthetic (0.5–2% solutions) used in minor surgeries due to its rapid onset and moderate duration of action . The 4-phenyl variant’s pharmacological profile remains uncharacterized but may exhibit altered potency or selectivity.

- Physicochemical Properties : Cyclomethycaine’s cyclohexyloxy group enhances lipid solubility, favoring epidermal absorption. The phenyl group in the target compound may reduce solubility but improve aromatic stacking interactions in biological targets .

Table 1: Structural and Functional Comparison

Piperidine/Piperazine Derivatives with Antiviral Activity

Compounds such as 8{5,3} and 8{3,3} () share structural motifs with the target compound, including:

Pharmacological Data :

- EC₅₀ Values : Compound 8{5,3} demonstrated anti-HIV-1 activity (EC₅₀ = 0.8 μM) with low cytotoxicity (CC₅₀ > 100 μM), highlighting the importance of the piperidine-amine linkage .

- SAR Insights : Bulky substituents (e.g., 2-methylpiperidine) enhance target binding but may reduce solubility. The target compound’s phenyl group could similarly balance hydrophobicity and binding affinity.

HBK Series (Phenoxy-Piperazine Derivatives)

The HBK compounds () feature piperazine cores with phenoxy-alkyl chains, differing significantly from the target compound’s ester-based structure. Key distinctions include:

- Core Structure : Piperazine (HBK series) vs. piperidine (target compound).

- Functional Groups: HBK compounds prioritize halogenated phenoxy groups (e.g., 2-chloro-6-methyl) for enhanced receptor antagonism, whereas the target compound’s benzoate ester may favor metabolic stability .

Q & A

Q. What are the recommended synthetic protocols for 3-(2-Methylpiperidin-1-yl)propyl 4-phenylbenzoate, and how are intermediates validated?

Methodological Answer:

- Synthesis Steps :

- React 4-phenylbenzoic acid with thionyl chloride to form the acyl chloride intermediate.

- Perform nucleophilic substitution with 3-(2-methylpiperidin-1-yl)propan-1-ol under anhydrous conditions (e.g., acetonitrile, 60°C, 12 hours) .

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient).

- Validation :

Q. How should researchers characterize the structural and physicochemical properties of this compound?

Methodological Answer:

- Structural Confirmation :

- Physicochemical Analysis :

- Determine melting point (mp) via differential scanning calorimetry (DSC).

- Measure logP (octanol/water partition coefficient) using shake-flask method .

Q. What analytical methods are suitable for assessing purity and identifying process-related impurities?

Methodological Answer:

- HPLC-UV/HRMS :

- Reference Standards :

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and reduce side-product formation?

Methodological Answer:

- Design of Experiments (DoE) :

- Side-Product Mitigation :

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

Methodological Answer:

- Advanced NMR Techniques :

- Deuterium Exchange :

Q. What strategies are effective for establishing structure-activity relationships (SAR) in pharmacological studies?

Methodological Answer:

- SAR Workflow :

- Synthesize analogs with modified substituents (e.g., 4-chlorophenyl vs. 4-methoxyphenyl) .

- Test in vitro activity (e.g., receptor binding assays for CNS targets) using radioligand displacement (IC₅₀ determination) .

- Correlate electronic (Hammett σ values) and steric parameters (Taft’s Es) with bioactivity .

Q. How does the compound’s stability vary under different pH and temperature conditions?

Methodological Answer:

- Forced Degradation Studies :

- Kinetic Modeling :

- Calculate degradation rate constants (k) using first-order kinetics .

Q. How should conflicting bioactivity data across studies be addressed?

Methodological Answer:

Q. What methodologies are recommended for analyzing trace-level impurities in bulk samples?

Methodological Answer:

Q. How can computational models enhance experimental design for this compound?

Methodological Answer:

- In Silico Tools :

- Predict logP and solubility using QSAR models (e.g., MarvinSketch, ACD/Labs).

- Simulate receptor-ligand interactions via molecular docking (AutoDock Vina) to prioritize analogs .

- Optimize synthetic routes using retrosynthesis algorithms (e.g., ChemAxon) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.